Enhanced Lipophilicity (LogP) Compared to Unsubstituted Methyl Indole-2-carboxylate
Methyl 3,7-dimethyl-1H-indole-2-carboxylate exhibits a significantly higher computed LogP value (approximately 3.0) compared to the unsubstituted methyl 1H-indole-2-carboxylate (CAS 1202-04-6, LogP = 1.99) [1][2]. This 1.0-unit increase in LogP quantifies its greater lipophilicity, a direct consequence of the additional methyl groups at the 3- and 7-positions.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.0 (XLogP3-AA method) [1] |
| Comparator Or Baseline | Methyl 1H-indole-2-carboxylate (CAS 1202-04-6): LogP = 1.99 [2] |
| Quantified Difference | Increase of ~1.01 LogP units |
| Conditions | Computational prediction using the XLogP3-AA algorithm as reported in PubChem [1][2] |
Why This Matters
The higher LogP value suggests this compound may exhibit improved membrane permeability or altered pharmacokinetic profiles when used as a scaffold in medicinal chemistry, a critical factor distinguishing it from less lipophilic analogs.
- [1] PubChem. (2026). Methyl 3,7-dimethyl-1H-indole-2-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10867406 View Source
- [2] Chembase. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from https://en.chembase.cn View Source
